Rosaramicin

Description

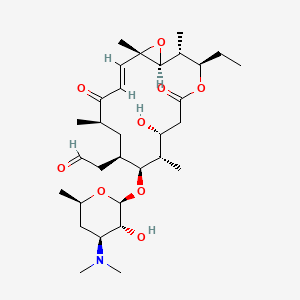

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPCWCLVECYZRV-JZMZINANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046361 | |

| Record name | Rosaramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35834-26-5 | |

| Record name | Rosaramicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35834-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosaramicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035834265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosaramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rosaramicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSARAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E907BNQ7SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rosaramicin: A Technical Guide to its Discovery, Production, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the macrolide antibiotic Rosaramicin, produced by the actinomycete Micromonospora rosaria. This document details the discovery of this compound, its potent antibacterial activity, the intricacies of its biosynthesis, and its mechanism of action at the molecular level. Furthermore, this guide furnishes detailed experimental protocols for the fermentation of Micromonospora rosaria, the extraction and purification of this compound, and the determination of its antimicrobial efficacy, serving as a valuable resource for researchers in natural product discovery and antibiotic development.

Introduction and Discovery

This compound is a 16-membered macrolide antibiotic discovered from the fermentation broth of a new species of the genus Micromonospora, named Micromonospora rosaria (NRRL 3718)[1][2]. Chemically, it is a lipid-soluble basic macrolide, structurally similar to erythromycin, but with notable advantages, including enhanced activity against Gram-negative bacteria and greater stability in acidic conditions. Early studies highlighted its broad-spectrum activity, particularly against Gram-positive organisms and Mycoplasma species, establishing it as a promising candidate for further investigation[1][2].

Antibacterial Spectrum and Efficacy

This compound exhibits a broad range of antibacterial activity, with notable potency against Gram-positive bacteria, some Gram-negative bacteria, and anaerobic organisms. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) values, demonstrates its potential as a therapeutic agent.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the in vitro activity of this compound against a variety of clinically relevant bacteria.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Gram-Positive Aerobes | |||||

| Staphylococcus aureus | - | 0.02 - 4.0 | - | - | [1][2] |

| Staphylococcus epidermidis | - | 0.02 - 4.0 | - | - | [1][2] |

| Streptococcus spp. (viridans group) | - | 0.02 - 4.0 | - | - | [1][2] |

| Streptococcus pyogenes (Group A) | - | 0.02 - 4.0 | - | - | [1][2] |

| Enterococcus spp. | - | 0.02 - 4.0 | - | - | [1][2] |

| Gram-Negative Aerobes | |||||

| Non-fermenting bacilli | 283 | - | - | - | [3] |

| Anaerobic Bacteria | |||||

| Bacteroides fragilis | - | ≤ 4.0 | - | - | [4] |

| Peptococcus spp. | 231 | - | - | - | [4] |

| Peptostreptococcus spp. | 231 | - | - | - | [4] |

| Clostridium spp. | 231 | - | - | - | [4] |

| Fusobacterium nucleatum | 231 | - | - | - | [4] |

| Atypical Bacteria | |||||

| Chlamydia trachomatis | 9 | 0.015 - 0.06 | - | - | [2] |

| Ureaplasma urealyticum | 32 | ≤ 0.036 | - | - |

Note: MIC₅₀ and MIC₉₀ values were not available in all cited literature.

Mechanism of Action: Ribosomal Inhibition

This compound exerts its antibacterial effect by inhibiting protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, thereby disrupting the elongation phase of translation. This mechanism is characteristic of macrolide antibiotics. The binding of this compound to the ribosome interferes with the exit of the nascent polypeptide chain and can cause premature dissociation of the peptidyl-tRNA from the ribosome.

Visualization: this compound's Interaction with the Bacterial Ribosome

Caption: this compound binds to the 50S ribosomal subunit, leading to the inhibition of bacterial protein synthesis.

Biosynthesis of this compound

The biosynthesis of this compound in Micromonospora rosaria follows a complex pathway involving polyketide synthases (PKS) and post-PKS modification enzymes. The core macrolactone ring is assembled by a Type I PKS, followed by a series of enzymatic modifications, including glycosylation and oxidations, to yield the final active compound. Key enzymes in this pathway include cytochrome P450 monooxygenases, such as RosC and RosD, which are responsible for critical oxidative steps.

Visualization: this compound Biosynthetic Pathway

Caption: Key enzymatic steps in the biosynthesis of this compound from its macrolactone precursor.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and evaluation of this compound.

Fermentation of Micromonospora rosaria for this compound Production

This protocol is optimized for the production of this compound in a chemically defined medium, with a reported yield of 230 µg/mL[5].

Materials:

-

Micromonospora rosaria (NRRL 3718) culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production Medium (per liter of distilled water):

-

Soluble starch: 40 g

-

L-asparagine: 1.5 g

-

K₂HPO₄: 0.75 g

-

CaCO₃: 6.0 g

-

MgSO₄·7H₂O: 0.5 g

-

FeSO₄·7H₂O: 10⁻⁴ M

-

CuSO₄·5H₂O: 10⁻⁵ M

-

ZnSO₄·7H₂O: 10⁻⁵ M

-

MnSO₄·(4-6)H₂O: 10⁻⁶ M

-

-

Shaker incubator

-

Fermenter (optional, for large-scale production)

Procedure:

-

Inoculum Preparation: a. Inoculate a loopful of Micromonospora rosaria from a slant into a flask containing seed medium. b. Incubate at 28-29°C for 48-72 hours with shaking at 200 rpm.

-

Production Fermentation: a. Inoculate the production medium with 5% (v/v) of the seed culture. b. Incubate the production culture at 28-29°C for 7-10 days with vigorous shaking (e.g., 220 rpm) to ensure adequate aeration. For fermenter cultivation, maintain an air supply of approximately 40 mmol of O₂ liter⁻¹ · h⁻¹ · atm⁻¹[5]. c. Monitor the production of this compound periodically by taking samples and analyzing them using HPLC.

Visualization: Fermentation and Extraction Workflow

Caption: A generalized workflow for the production and purification of this compound from M. rosaria.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.

Materials:

-

Fermentation broth of Micromonospora rosaria

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., chloroform-methanol gradient)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Separation of Mycelia: a. Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.

-

Solvent Extraction: a. Adjust the pH of the supernatant to alkaline (pH 8.5-9.0) with a suitable base (e.g., NaOH). b. Extract the supernatant three times with an equal volume of ethyl acetate. c. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentration: a. Evaporate the solvent from the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Column Chromatography: a. Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform). b. Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. d. Collect fractions and monitor the separation by TLC. e. Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing[6][7][8].

Materials:

-

Pure this compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial strains to be tested

-

Sterile saline or broth for inoculum preparation

-

McFarland 0.5 turbidity standard

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

-

Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Conclusion

This compound, a macrolide antibiotic from Micromonospora rosaria, continues to be a subject of interest due to its potent and broad-spectrum antibacterial activity. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives in the ongoing search for novel antimicrobial agents. The elucidation of its biosynthetic pathway also opens avenues for genetic engineering and the creation of novel macrolide structures with improved therapeutic properties.

References

- 1. Rosamicin: Evaluation In Vitro and Comparison with Erythromycin and Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosamicin: evaluation in vitro and comparison with erythromycin and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of rosamicin and erythromycin against a group of nonfermenting gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rosamicin: in vitro activity against anaerobes and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of Rosamicin: Improvement of Synthetic Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. youtube.com [youtube.com]

The Mechanism of Action of Rosaramicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosaramicin is a 16-membered macrolide antibiotic that exhibits potent antibacterial activity by inhibiting protein synthesis in susceptible bacteria. This technical guide provides an in-depth exploration of the molecular mechanism underlying this compound's action. It details the antibiotic's interaction with the bacterial ribosome, identifies its binding site, and elucidates the subsequent effects on the translation process. This document also compiles detailed protocols for the key experimental techniques used to investigate the mechanism of action of macrolide antibiotics.

Introduction

This compound, a product of Micromonospora rosaria, belongs to the macrolide class of antibiotics, characterized by a large macrocyclic lactone ring. Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis, a fundamental process for bacterial growth and survival. Understanding the precise mechanism of this compound is crucial for overcoming antibiotic resistance and for the development of novel antibacterial agents.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. The core of its mechanism involves a specific interaction with the large ribosomal subunit (50S), leading to a stall in the elongation phase of protein synthesis.

Specific Binding to the 50S Ribosomal Subunit

Experimental evidence has unequivocally demonstrated that this compound binds specifically to the 50S subunit of the bacterial ribosome, while showing no detectable affinity for the 30S subunit.[1] This specificity is a hallmark of macrolide antibiotics and is crucial for their selective toxicity against bacteria. The binding occurs within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.

Identification of the Ribosomal Binding Site

Photoaffinity labeling studies have been instrumental in pinpointing the specific components of the this compound binding site. These experiments have identified ribosomal proteins L18 and L19 as key components of the high-affinity binding site for this compound on the E. coli ribosome.[2] This location is in close proximity to the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

Disruption of Polypeptide Elongation

By binding within the NPET, this compound is thought to physically obstruct the passage of the elongating polypeptide chain. This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to a premature termination of translation. An additional proposed mechanism is that the binding of this compound induces conformational changes in the ribosome, which can stimulate the dissociation of peptidyl-tRNA from the ribosome. This premature release of the incomplete polypeptide chain effectively halts protein synthesis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting bacterial protein synthesis.

Figure 1. Proposed mechanism of action of this compound.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (Kd) | Not Reported | Escherichia coli | |

| IC50 (Protein Synthesis) | Not Reported | In vitro translation system |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of macrolide antibiotics like this compound.

Ribosome Binding Assays

These assays are fundamental to determining the binding affinity and specificity of an antibiotic for its ribosomal target.

This technique separates ribosomal subunits and the 70S ribosome based on their size and shape, allowing for the determination of which component the radiolabeled antibiotic binds to.

Protocol:

-

Preparation of Sucrose Gradients: Prepare linear sucrose gradients (e.g., 10-30% w/v) in a suitable buffer (e.g., Tris-HCl, MgCl2, NH4Cl, pH 7.5) in ultracentrifuge tubes.

-

Preparation of Ribosomes: Isolate ribosomes from the target bacterium (e.g., E. coli) using standard procedures.

-

Incubation: Incubate the isolated ribosomes with a radiolabeled form of the antibiotic (e.g., [3H]dihydrothis compound) at a specific concentration for a defined period (e.g., 30 minutes at 37°C).

-

Centrifugation: Layer the incubation mixture onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

-

Fractionation and Analysis: After centrifugation, carefully collect fractions from the top to the bottom of the tube. Measure the absorbance at 260 nm to locate the ribosomal peaks (30S, 50S, 70S). Determine the amount of radioactivity in each fraction using a scintillation counter.

This method separates molecules based on their size. It can be used to separate ribosome-bound antibiotic from free antibiotic.

Protocol:

-

Column Preparation: Pack a chromatography column with a suitable gel filtration resin (e.g., Sephadex G-200) and equilibrate with a binding buffer.

-

Incubation: Incubate ribosomes with the radiolabeled antibiotic as described above.

-

Chromatography: Apply the incubation mixture to the top of the column. Elute with the binding buffer.

-

Fraction Collection and Analysis: Collect fractions and measure the A260 to identify the ribosome-containing fractions (which will elute first). Measure the radioactivity in all fractions to determine the amount of antibiotic co-eluting with the ribosomes.

This technique is used to determine the binding affinity (Kd) of a ligand to a macromolecule.

Protocol:

-

Dialysis Setup: Use a dialysis chamber with two compartments separated by a semi-permeable membrane that allows the passage of the antibiotic but not the ribosomes.

-

Sample Preparation: Place a known concentration of ribosomes in one chamber and a known concentration of the radiolabeled antibiotic in the other chamber.

-

Equilibration: Allow the system to reach equilibrium by gentle agitation for an extended period (e.g., 18-24 hours) at a constant temperature.

-

Analysis: At equilibrium, measure the concentration of the radiolabeled antibiotic in both chambers. The difference in concentration is due to the antibiotic bound to the ribosomes. The Kd can then be calculated using Scatchard analysis or non-linear regression.

Photoaffinity Labeling

This powerful technique is used to identify the specific molecules at the binding site of a drug.

Protocol:

-

Synthesis of Photoreactive Probe: Synthesize a derivative of the antibiotic that contains a photoreactive group (e.g., an azide or diazirine). For this compound, a tritiated dihydro-derivative has been used.[1][2]

-

Incubation: Incubate the photoreactive probe with isolated ribosomes in the dark.

-

Photolysis: Expose the mixture to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond with nearby molecules.

-

Identification of Labeled Proteins: Separate the ribosomal proteins (e.g., by 2D gel electrophoresis).

-

Analysis: Identify the radiolabeled proteins by autoradiography or phosphorimaging. The labeled proteins can then be excised from the gel and identified by mass spectrometry.

Figure 2. Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the 50S ribosomal subunit. Its binding site within the nascent peptide exit tunnel, involving ribosomal proteins L18 and L19, leads to the obstruction of the growing polypeptide chain and/or premature dissociation of peptidyl-tRNA. While the qualitative mechanism is well-understood and consistent with other 16-membered macrolides, a notable gap exists in the literature regarding specific quantitative binding and inhibition data for this compound. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further characterize the interactions of this compound and other macrolide antibiotics with the bacterial ribosome, which is essential for the continued development of effective antibacterial therapies.

References

- 1. Mechanism of action of a 16-membered macrolide. Binding of this compound to the Escherichia coli ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. About the specificity of photoinduced affinity labeling of Escherichia coli ribosomes by dihydrothis compound, a macrolide related to erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Rosaramicin with the 50S Ribosomal Subunit

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin is a 16-membered macrolide antibiotic produced by Micromonospora rosaria.[1][2] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through specific binding to the large (50S) subunit of the bacterial 70S ribosome.[3][4] The ribosome is a primary target for many clinically important antibiotics, making the detailed study of drug-ribosome interactions crucial for understanding antibiotic efficacy, overcoming resistance, and designing novel therapeutic agents.[5][6]

This technical guide provides an in-depth overview of the binding of this compound to the 50S ribosomal subunit. It consolidates quantitative binding data, details the experimental protocols used for characterization, and illustrates the molecular interactions and mechanism of action through structured diagrams.

Binding Characteristics and Site of Action

This compound binds specifically and reversibly to the 50S ribosomal subunit of bacteria such as Escherichia coli.[3][7] Binding to the 30S subunit is not detectable.[3] The binding site for macrolides is located within the nascent peptide exit tunnel (NPET), a channel that traverses the 50S subunit from the peptidyl transferase center (PTC) to the ribosomal surface.[5][8][9] By binding within this tunnel, this compound sterically hinders the progression of the elongating polypeptide chain, leading to premature termination of protein synthesis.[9][10]

The interaction is primarily with the 23S ribosomal RNA (rRNA), which forms the structural and catalytic core of the 50S subunit.[9][11] Key nucleotides in domain V and domain II of the 23S rRNA are implicated in macrolide binding. Additionally, ribosomal proteins L4 and L22, which are located near the tunnel, can influence drug binding and confer resistance when mutated.[9]

Quantitative Binding Data

The affinity of this compound for the ribosome is a critical parameter for its antibacterial activity. Studies using [³H]dihydrothis compound, a derivative, have allowed for the quantification of this interaction. The binding parameters are often determined using techniques such as equilibrium dialysis. The affinity of this compound for E. coli ribosomes corresponds well with its minimal inhibitory concentration (MIC) against microorganisms.[3]

| Antibiotic | Bacterial Species | Method | Dissociation Constant (Kd) | Reference |

| Erythromycin | Streptococcus pneumoniae | Equilibrium Binding Assay | 4.9 ± 0.6 nM | [12] |

| Solithromycin | Streptococcus pneumoniae | Equilibrium Binding Assay | 5.1 ± 1.1 nM | [12] |

| Erythromycin | Escherichia coli | Fluorescence Polarization | ~6 nM | [13] |

Molecular Interactions and Mechanism of Inhibition

This compound's binding in the NPET does not simply create a physical plug. It also induces allosteric changes in the conformation of the PTC, the catalytic core of the ribosome. This allosteric communication between the NPET and the PTC can predispose the ribosome to stall during the translation of specific amino acid sequences.[8][14] The action of macrolides is therefore context-specific, depending on the sequence of the nascent polypeptide chain.[14]

The overall mechanism involves:

-

Binding: this compound enters the NPET and establishes interactions with specific 23S rRNA nucleotides.

-

Steric Hindrance: The drug physically obstructs the path of the growing polypeptide chain once it reaches a certain length (typically 4-7 amino acids).[8]

-

Allosteric Perturbation: The bound antibiotic alters the conformation of key residues in the PTC, such as U2585.[8]

-

Translation Arrest: The combination of steric hindrance and allosteric effects leads to the dissociation of peptidyl-tRNA from the ribosome, thereby terminating protein synthesis.[9]

Figure 1. Logical flow of this compound's mechanism of action.

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between this compound and the 50S ribosomal subunit. These range from biochemical assays that quantify binding affinity to high-resolution structural methods that reveal atomic details of the binding site.

Figure 2. Experimental workflow for characterizing this compound-ribosome binding.

Ribosome Isolation and 50S Subunit Purification

This protocol provides a general methodology for obtaining purified 50S ribosomal subunits suitable for binding and structural studies.

-

Bacterial Growth: Grow a bacterial strain (e.g., Deinococcus radiodurans or E. coli) in a suitable rich medium (e.g., LB broth) in a fermentor under controlled conditions of pH, temperature, and oxygen.[15]

-

Cell Harvest and Lysis: Harvest cells in the mid-logarithmic phase by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, MgCl₂, NH₄Cl, and protease inhibitors) and lyse the cells using a French press or sonication.

-

Clarification: Remove cell debris and unlysed cells by high-speed centrifugation.

-

Ribosome Pelleting: Pellet the ribosomes from the supernatant by ultracentrifugation through a sucrose cushion.

-

Subunit Dissociation and Separation: Resuspend the ribosome pellet in a low-Mg²⁺ buffer to dissociate 70S ribosomes into 30S and 50S subunits. Separate the subunits using sucrose density gradient centrifugation.[16]

-

Subunit Collection and Concentration: Collect the fractions corresponding to the 50S subunit. Concentrate the purified subunits by ultracentrifugation and resuspend them in a storage buffer (e.g., 10 mM HEPES pH 7.8, 15 mM MgCl₂, 75 mM NH₄Cl).[16] Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Equilibrium Binding Assay (Filter Binding Method)

This assay is used to determine the dissociation constant (Kd) of a radiolabeled ligand for its receptor.

-

Reaction Setup: Prepare a series of reaction mixtures in a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂).[13] Each reaction should contain a fixed, low concentration of purified 50S subunits (e.g., 3 nM) and varying concentrations of radiolabeled [³H]dihydrothis compound.

-

Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 2 hours).[12][13]

-

Filtration: Rapidly filter each reaction mixture through a nitrocellulose membrane under vacuum. The ribosomes and any bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Quantify the amount of bound radiolabel using a scintillation counter.

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. Fit the data to a saturation binding equation using non-linear regression analysis (e.g., using Prism software) to determine the Kd.[12]

RNA Footprinting Assay

Footprinting identifies the specific nucleotides on the 23S rRNA that are protected by the bound antibiotic from chemical or enzymatic cleavage.

-

Complex Formation: Incubate purified 50S subunits (e.g., 200 nM) with or without a saturating concentration of this compound (e.g., 5 µM) in a modification buffer.[9]

-

Chemical/Enzymatic Probing: Treat the samples with a chemical probe (e.g., dimethyl sulfate (DMS), which modifies accessible adenines and cytosines) or an RNase. The reaction is performed under conditions that ensure, on average, less than one modification per rRNA molecule.[9]

-

RNA Extraction: Stop the reaction and extract the 23S rRNA from the samples.

-

Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site. Perform reverse transcription. The reverse transcriptase will stop at the sites of modification.

-

Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. Compare the cleavage patterns of the this compound-treated sample with the no-drug control. Nucleotides that are protected by this compound will show a diminished band intensity, revealing the "footprint" of the drug on the rRNA.[9]

X-ray Crystallography of the 50S-Rosaramicin Complex

This structural biology technique provides an atomic-resolution view of the drug bound to its target.

-

Crystallization: Obtain high-quality crystals of the purified 50S ribosomal subunit using vapor diffusion (hanging-drop or sitting-drop method).[16]

-

Complex Formation (Soaking): Transfer the grown 50S crystals into a stabilization solution containing a high concentration of this compound (e.g., 450 µM) and incubate for several hours to allow the drug to diffuse into the crystal and bind to the ribosome.[15][16]

-

Cryo-protection and Freezing: Transfer the soaked crystals to a cryo-protectant solution (also containing the antibiotic) before flash-freezing them in liquid nitrogen.[16]

-

Data Collection: Collect X-ray diffraction data from the frozen crystal at a synchrotron source.[15][16]

-

Structure Determination: Process the diffraction data and determine the structure using molecular replacement with a known 50S subunit structure as a search model. Calculate an electron density map and build the model of this compound into the difference density observed in the NPET. Refine the structure to obtain a high-resolution model of the complex.[17]

Conclusion and Future Directions

This compound effectively inhibits bacterial protein synthesis by binding to a well-defined site within the nascent peptide exit tunnel of the 50S ribosomal subunit. Its mechanism involves a combination of steric hindrance and allosteric modulation of the peptidyl transferase center. The detailed experimental protocols outlined in this guide provide a robust framework for investigating the molecular basis of its activity.

For drug development professionals, understanding these interactions is paramount. High-resolution structural data from X-ray crystallography and cryo-EM can guide the rational design of new macrolide derivatives with improved potency, an expanded spectrum of activity, and the ability to overcome common resistance mechanisms, such as modifications to the rRNA binding site. Further kinetic studies on the association and dissociation rates of this compound could also provide deeper insights into its efficacy compared to other macrolides.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Mechanism of action of a 16-membered macrolide. Binding of this compound to the Escherichia coli ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of a 16-membered macrolide. Characteristics of dihydrothis compound binding to Escherichia coli ribosome and the effects of some competitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 11. resources.rigaku.com [resources.rigaku.com]

- 12. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

Rosaramicin's Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin, a macrolide antibiotic produced by Micromonospora rosaria, has demonstrated notable activity against a range of bacteria. While macrolides are typically characterized by their efficacy against Gram-positive organisms, this compound exhibits a broader spectrum of activity that includes significant potency against several clinically relevant Gram-negative bacteria. This technical guide provides an in-depth analysis of this compound's action against these challenging pathogens, compiling available quantitative data, detailing experimental protocols for its evaluation, and visualizing key mechanisms of action and experimental workflows.

Quantitative Antimicrobial Activity

The in vitro activity of this compound against various Gram-negative bacteria has been assessed primarily through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the available quantitative data, offering a comparative overview of its potency.

Table 1: this compound Activity against Neisseria and Haemophilus Species

| Organism | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Neisseria gonorrhoeae (β-lactamase negative) | - | 0.06 - 1.0 | 0.25 | 0.5 | [1] |

| Neisseria gonorrhoeae (β-lactamase positive) | - | 0.06 - 1.0 | 0.25 | 0.5 | [1] |

| Haemophilus influenzae | 40 | 0.5 - 4 | - | - | [2] |

Table 2: this compound Activity against Non-fermenting Gram-Negative Bacilli

| Organism | Number of Strains | MIC Range (µg/mL) | % Susceptible at ≤4 µg/mL | % Susceptible at ≤16 µg/mL | Reference |

| Pseudomonas aeruginosa | 100 | >128 | 0 | 0 | [3] |

| Pseudomonas maltophilia (Stenotrophomonas maltophilia) | 25 | 2 - >128 | 44 | 64 | [3] |

| Acinetobacter calcoaceticus var. anitratus | 50 | 4 - >128 | 22 | 56 | [3] |

| Acinetobacter calcoaceticus var. lwoffi | 25 | 2 - 64 | 60 | 92 | [3] |

| Alcaligenes species | 25 | 8 - >128 | 12 | 44 | [3] |

| Moraxella species | 25 | 0.5 - 8 | 96 | 100 | [3] |

| Flavobacterium species | 25 | 1 - 32 | 84 | 100 | [3] |

Table 3: Comparative Activity of this compound and Erythromycin against Enterobacteriaceae and Pseudomonas [4]

| Organism | pH | This compound MIC (µg/mL) | Erythromycin MIC (µg/mL) |

| Enterobacteriaceae | 7.2 | More active than Erythromycin | Less active than this compound |

| Pseudomonas | 7.2 | More active than Erythromycin | Less active than this compound |

| Gram-negative strains | 7.6 | More active than Erythromycin | Less active than this compound |

| Gram-negative strains | 8.0 | More active than Erythromycin | Less active than this compound |

Note: Specific MIC values were not provided in the source, only a qualitative comparison.

Mechanism of Action: Ribosomal Binding

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, studies have shown that this compound binds to the 50S ribosomal subunit of Escherichia coli, a model Gram-negative bacterium.[1] This binding event is thought to sterically hinder the progression of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Susceptibility of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Rosamicin and Erythromycin Against a Group of Nonfermenting Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosamicin: evaluation in vitro and comparison with erythromycin and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosaramicin's Potent In Vitro Activity Against Anaerobic Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Rosaramicin, a macrolide antibiotic produced by Micromonospora rosaria, demonstrates significant in vitro activity against a broad spectrum of anaerobic bacteria.[1][2] This technical guide provides an in-depth analysis of its efficacy, presenting key quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of the workflow. This information is critical for researchers and drug development professionals evaluating this compound as a potential therapeutic agent for anaerobic infections.

Quantitative Assessment of In Vitro Activity

The antimicrobial efficacy of this compound against anaerobic bacteria is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Comparative studies have shown that this compound often exhibits superior or comparable activity to other macrolides, such as erythromycin.

A significant study evaluated the in vitro activity of this compound against 231 strains of anaerobic bacteria. The results indicated that this compound was particularly effective against several clinically relevant genera. For instance, all tested strains of Bacteroides fragilis were inhibited by 4 µg/ml or less of this compound, whereas only 76% were inhibited by the same concentration of erythromycin.[3] Furthermore, this compound demonstrated greater activity against Fusobacterium nucleatum.[3] Its activity was similar to erythromycin against strains of Peptostreptococcus and gram-positive nonsporeforming bacilli, and it was somewhat more active against Peptococcus and Clostridium species.[3]

Another study focusing on 29 clinical isolates of Bacteroides fragilis found that 100% of the strains were inhibited by 1.6 µg/ml of this compound.[4] In this study, this compound at a concentration of 1.6 µg/ml was also found to be bactericidal against 80% of the isolates.[4]

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various anaerobic bacteria, compiled from the available literature.

| Bacterial Species | Number of Strains Tested | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator: Erythromycin MIC Range (µg/mL) | Comparator: Erythromycin MIC₅₀ (µg/mL) | Comparator: Erythromycin MIC₉₀ (µg/mL) |

| Bacteroides fragilis | 231 | ≤0.25 - 4 | 1 | 2 | ≤0.25 - >8 | 2 | 8 |

| Bacteroides other | 48 | ≤0.25 - 4 | 1 | 2 | ≤0.25 - >8 | 2 | 8 |

| Fusobacterium nucleatum | 23 | ≤0.25 - 1 | 0.5 | 1 | ≤0.25 - 8 | 1 | 4 |

| Fusobacterium other | 12 | ≤0.25 - 2 | 0.5 | 1 | ≤0.25 - 8 | 1 | 4 |

| Clostridium perfringens | 20 | ≤0.25 - 2 | 0.5 | 1 | ≤0.25 - 4 | 1 | 2 |

| Clostridium other | 36 | ≤0.25 - 4 | 1 | 2 | ≤0.25 - >8 | 2 | 8 |

| Peptostreptococcus | 35 | ≤0.25 - 2 | 0.5 | 1 | ≤0.25 - 2 | 0.5 | 1 |

| Peptococcus | 25 | ≤0.25 - 1 | 0.5 | 1 | ≤0.25 - 2 | 1 | 2 |

| Gram-positive nonsporeforming bacilli | 32 | ≤0.25 - 2 | 0.5 | 1 | ≤0.25 - 2 | 0.5 | 1 |

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It specifically binds to the 50S ribosomal subunit of the bacterial ribosome.[5] This binding action interferes with the translocation step of protein synthesis, thereby halting bacterial growth and proliferation. The affinity of this compound for the bacterial ribosome correlates with its minimum inhibitory concentration against various microorganisms.[5]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity against anaerobic bacteria is typically performed using the broth dilution method. This method allows for the quantitative determination of the MIC.

Broth Dilution Method for Anaerobic Bacteria

1. Media Preparation:

-

A suitable broth medium that supports the growth of anaerobic bacteria, such as Brain Heart Infusion (BHI) broth supplemented with hemin and vitamin K1, is prepared and sterilized.

-

The broth is pre-reduced by placing it in an anaerobic environment for at least 4 hours before use to remove dissolved oxygen.

2. Antibiotic Stock Solution Preparation:

-

A stock solution of this compound is prepared by dissolving the powdered antibiotic in a suitable solvent to a known concentration.

-

Serial twofold dilutions of the this compound stock solution are then prepared in the pre-reduced broth to achieve the desired range of concentrations for testing.

3. Inoculum Preparation:

-

The anaerobic bacterial isolate to be tested is grown on a suitable agar medium in an anaerobic environment to obtain a fresh culture.

-

A standardized inoculum is prepared by suspending several colonies in broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

4. Inoculation and Incubation:

-

A fixed volume of the standardized bacterial inoculum is added to each tube or microplate well containing the different concentrations of this compound.

-

A growth control (broth with inoculum but no antibiotic) and a sterility control (broth only) are included.

-

The tubes or microplates are then incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

5. MIC Determination:

-

After incubation, the tubes or wells are visually inspected for turbidity.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria.

Caption: Experimental workflow for MIC determination of this compound against anaerobic bacteria.

Conclusion

This compound exhibits potent in vitro activity against a wide range of anaerobic bacteria, often surpassing the efficacy of comparable macrolides like erythromycin. Its mechanism of action through inhibition of protein synthesis is well-established. The standardized broth dilution method provides a reliable means of quantifying its antimicrobial activity. The compelling preclinical data for this compound warrants further investigation into its potential clinical applications for the treatment of infections caused by anaerobic pathogens.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Rosamicin: in vitro activity against anaerobes and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity and clinical efficacy of clindamycin in the treatment of infections due to anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of a 16-membered macrolide. Binding of this compound to the Escherichia coli ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosaramicin for Chlamydia trachomatis Infections: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rosaramicin, a macrolide antibiotic, has demonstrated significant efficacy against Chlamydia trachomatis, the most common bacterial cause of sexually transmitted infections worldwide. This technical guide provides an in-depth overview of this compound's activity against C. trachomatis, its mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its evaluation. The information is intended to support further research and development of this compound as a potential therapeutic agent for chlamydial infections.

In Vitro and In Vivo Efficacy

This compound has shown potent inhibitory and bactericidal activity against various strains of C. trachomatis in laboratory settings. Clinical studies have further substantiated its effectiveness in treating human chlamydial infections, with efficacy comparable to established therapies.

In Vitro Susceptibility

Multiple studies have confirmed the high in vitro activity of this compound against C. trachomatis. It is effective even when added to cell cultures with established infections, a scenario that can be more challenging for some antimicrobial agents.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics against Chlamydia trachomatis

| Antibiotic | MIC Range (µg/mL) | Reference(s) |

| This compound | 0.01 - 0.5 | [2] |

| Tetracycline | ≤ 0.01 - 0.25 | [2] |

| Erythromycin | ≤ 0.01 - 0.5 | [2] |

| Minocycline | 0.008 - 0.03 | [1] |

Clinical Efficacy

Clinical trials have demonstrated that this compound is effective in the treatment of nongonococcal urethritis (NGU) and cervical infections caused by C. trachomatis. Its clinical outcomes are similar to those of tetracycline and erythromycin.[3][4]

Table 2: Clinical and Microbiological Cure Rates of this compound in C. trachomatis Infections

| Indication | This compound Dosage | Microbiological Cure Rate | Comparator | Comparator Cure Rate | Reference(s) |

| Nongonococcal Urethritis | 250 mg q.i.d. for 7 days | 100% (21/21 patients) | Tetracycline (250 mg q.i.d. for 7 days) | 96% (25/26 patients) | [3] |

| Nongonococcal Urethritis | 250 mg q6h for 7 days | 94% (17/18 patients) | Tetracycline (250 mg q6h for 7 days) | 100% (16/16 patients) | [5] |

| Cervical Infection | 1 g daily for 7 days | 100% | Erythromycin stearate (2 g daily for 7 days) | 95% (one positive follow-up culture) | [4] |

| Genital Infections (co-infection with N. gonorrhoeae) | Not specified | 92% (11/12 patients) | Ampicillin + Probenecid | Not specified for C. trachomatis | [6] |

Mechanism of Action

This compound is a 16-membered macrolide antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in susceptible organisms.[7] It specifically binds to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[8] This mechanism is similar to that of other macrolide antibiotics like erythromycin.[7] Binding to the 30S ribosomal subunit is not observed.[8]

Mechanism of action of this compound.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens. Studies in humans have characterized its absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of this compound in Humans (500 mg dose)

| Parameter | Intravenous Infusion (1-h) | Oral (Tablets) | Oral (Solution) | Reference(s) |

| Elimination Half-life (t½) | 3.28 h | ~5.01 h | ~5.01 h | [9][10] |

| Apparent Volume of Distribution (Vd) | 3.78 L/kg | - | - | [9][10] |

| Total Body Clearance | 13.41 mL/min per kg | - | - | [9][10] |

| Absolute Bioavailability | - | 32-39% | 32-39% | [9][10] |

| Excretion | 7.0% in urine, 86.7% in feces (as metabolites) | 7.0% in urine, 86.7% in feces (as metabolites) | 7.0% in urine, 86.7% in feces (as metabolites) | [9][10] |

This compound undergoes extensive metabolism, with only a small amount of the unchanged drug excreted in the urine.[9][10] The major metabolite identified is 20-bis-ureidothis compound.[9][10]

Experimental Protocols

The following is a generalized protocol for determining the in vitro susceptibility of C. trachomatis to this compound, based on methodologies cited in the literature.

Materials

-

Cell Line: McCoy or HeLa cells

-

Culture Medium: RPMI medium or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, glucose, and cycloheximide (1-2 µg/mL).

-

C. trachomatis Strains: Clinical isolates or reference strains (e.g., serovar D, UW-3).

-

Antimicrobial Agents: this compound, and comparators (e.g., doxycycline, azithromycin) reconstituted according to the manufacturer's instructions.

-

Culture Vessels: 24-well or 48-well tissue culture plates with coverslips.

-

Staining: Fluorescein isothiocyanate (FITC)-conjugated monoclonal antibody specific for Chlamydia.

In Vitro Susceptibility Testing Workflow

Experimental workflow for in vitro susceptibility testing.

Detailed Method

-

Cell Culture Preparation: Seed McCoy cells into 24-well or 48-well plates containing coverslips and grow until a confluent monolayer is formed.

-

Inoculation: Aspirate the culture medium and inoculate the cell monolayers with a suspension of C. trachomatis elementary bodies (EBs). The inoculum should be standardized to produce a specific number of inclusion-forming units (IFUs) per field of view.

-

Centrifugation: Centrifuge the plates (e.g., at 1,000 x g for 1 hour at 35°C) to enhance the infectivity of the chlamydial EBs.

-

Incubation: Incubate the plates for 1 to 4 hours at 35-37°C in a CO₂ incubator to allow for infection to establish.

-

Antimicrobial Addition: Aspirate the inoculum and replace it with fresh culture medium containing serial twofold dilutions of this compound. Include a drug-free control.

-

Incubation with Antimicrobial: Incubate the plates for an additional 48 to 72 hours.

-

Staining and Visualization: After incubation, fix the cells (e.g., with methanol) and stain the coverslips with a FITC-conjugated monoclonal antibody against a chlamydial antigen (e.g., lipopolysaccharide).

-

MIC Determination: Examine the coverslips using a fluorescence microscope. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic at which no chlamydial inclusions are observed.

Adverse Effects

The primary adverse effects associated with this compound are gastrointestinal, including nausea, vomiting, and abdominal pain.[4] In some cases, minimally elevated levels of alanine aminotransferase in serum have been observed.[4] Gastrointestinal side effects were reported to be more common with this compound than with tetracycline in one study.[5]

Conclusion

This compound is a macrolide antibiotic with potent in vitro and clinical efficacy against Chlamydia trachomatis. Its mechanism of action through inhibition of bacterial protein synthesis is well-understood. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound as a therapeutic option for chlamydial infections. Future research could focus on optimizing dosing regimens to minimize adverse effects while maintaining high efficacy, and on evaluating its activity against a broader range of clinical isolates, including those with potential reduced susceptibility to current first-line treatments.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Bot Verification [worthe-it.co.za]

- 3. Methodologies and Cell Lines Used for Antimicrobial Susceptibility Testing of Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]

- 5. sketchviz.com [sketchviz.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Mechanism of action of a 16-membered macrolide. Binding of this compound to the Escherichia coli ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing of Chlamydia trachomatis Using a Reverse Transcriptase PCR-Based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Susceptibility Testing of Clinical Isolates of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Rosaramicin: Chemical Structure, Properties, and Biological Activity

Introduction

Rosaramicin is a macrolide antibiotic produced by the bacterium Micromonospora rosaria.[1][2] As a member of the macrolide class, it is characterized by a large macrocyclic lactone ring to which deoxy sugars are attached.[3] this compound has demonstrated a broad spectrum of antibacterial activity, showing efficacy against various Gram-positive and some Gram-negative bacteria, as well as against organisms such as Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis.[3] Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a subject of interest for researchers in infectious diseases and drug development.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to this compound.

Chemical Structure and Identification

This compound is a 16-membered macrolide antibiotic.[5][6] The gross structure of this compound has been elucidated through chemical and spectroscopic analysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |

| SMILES | CC[C@@H]1--INVALID-LINK--[C@H]2--INVALID-LINK--(O2)/C=C/C(=O)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C(=O)O">C@@HO[C@H]3--INVALID-LINK----INVALID-LINK--O[C@@H]3C">C@HN(C)C |

| InChI | InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1 |

| InChIKey | IUPCWCLVECYZRV-JZMZINANSA-N |

| CAS Number | 35834-26-5 |

| PubChem CID | 6537204 |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H51NO9 | PubChem |

| Molecular Weight | 581.7 g/mol | PubChem |

| Melting Point | 119-122 °C | ChemicalBook |

| Solubility | Methanol: 10 mg/mL (clear, light yellow) | ChemicalBook |

| pKa (basic) | 8.79 | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 10 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Biological Properties and Antibacterial Spectrum

This compound exhibits bacteriostatic activity against a range of bacteria. Its primary mechanism of action is the inhibition of protein synthesis.

Mechanism of Action

This compound binds specifically to the 50S subunit of the bacterial ribosome.[4] This binding event interferes with the process of translation, thereby halting protein synthesis and inhibiting bacterial growth. The affinity of this compound for the E. coli ribosome is consistent with its minimum inhibitory concentrations.[4]

References

- 1. documentsdelivered.com [documentsdelivered.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C31H51NO9 | CID 6537204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of action of a 16-membered macrolide. Binding of this compound to the Escherichia coli ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Function of Cytochrome P450 Enzymes RosC and RosD in the Biosynthesis of Rosamicin Macrolide Antibiotic Produced by Micromonospora rosaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Foundational Science of Rosaramicin (SCH 14947): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin (also known as SCH 14947) is a 16-membered macrolide antibiotic originally isolated from the fermentation broth of Micromonospora rosaria. As a member of the macrolide class, its mechanism of action involves the inhibition of bacterial protein synthesis. This technical guide provides an in-depth overview of the foundational research on this compound, compiling key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the 70S ribosome. This binding event interferes with the elongation phase of protein synthesis, ultimately leading to the cessation of bacterial growth and replication. Evidence suggests that this compound may inhibit the translocation step of elongation, preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting the polypeptide chain's growth.

Caption: Mechanism of Action of this compound.

Quantitative Data

The in vitro activity of this compound has been evaluated against a broad spectrum of bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and preclinical pharmacokinetic parameters.

Table 1: In Vitro Antimicrobial Activity of this compound (MIC in µg/mL)

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.1 - 1.6 |

| Streptococcus pneumoniae | 0.06 - 0.5 |

| Haemophilus influenzae | 1.0 - 8.0 |

| Escherichia coli | 4.0 - >64.0 |

| Mycoplasma pneumoniae | 0.004 - 0.015 |

| Chlamydia trachomatis | 0.008 - 0.25 |

| Neisseria gonorrhoeae | 0.03 - 0.5 |

| Bacteroides fragilis | 0.5 - 4.0 |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Cmax (µg/mL) | T½ (hours) | Volume of Distribution (L/kg) |

| Dog | 10 mg/kg | IV | 2.5 | 1.0 | 2.8 |

| Human | 500 mg | Oral | 0.8 | 2.5 | 3.5 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of foundational research.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound (SCH 14947) stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Caption: Broth Microdilution MIC Determination Workflow.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a bacterial cell-free transcription-translation system.

Materials:

-

Bacterial S30 cell-free extract

-

DNA template encoding a reporter gene (e.g., luciferase or GFP)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

Energy source (ATP, GTP) and buffer system

-

This compound solution at various concentrations

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare reaction mixtures containing the S30 extract, DNA template, amino acid mixture, and energy source.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding a precipitating agent (e.g., trichloroacetic acid) if using radiolabeled amino acids, or by placing on ice if using a fluorescent reporter.

-

If using a radiolabel, collect the precipitated protein on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

-

If using a fluorescent reporter, measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Rosaramicin

Introduction

Rosaramicin is a macrolide antibiotic known for its activity against a range of bacteria, including Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis. Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis. This compound specifically binds to the 50S ribosomal subunit of susceptible microorganisms, thereby preventing the elongation of the polypeptide chain. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used in microbiology. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This value is critical for researchers and drug development professionals to assess the potency of new antibiotics, monitor for the development of resistance, and establish a baseline for further preclinical and clinical studies.

The broth microdilution method is a widely used and reliable technique for determining MIC values and is considered a gold standard for susceptibility testing. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution assay, following principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assay

The broth microdilution assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period of 16-20 hours at 35-37°C, the plates are examined for visible signs of bacterial growth, such as turbidity. The MIC is recorded as the lowest concentration of this compound at which no visible growth occurs.

Experimental Protocols

This protocol is based on the CLSI guidelines for broth microdilution antimicrobial susceptibility testing.

1. Materials and Reagents

-

This compound powder (analytical grade)

-

Appropriate solvent for this compound (e.g., DMSO, ethanol)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth for the test organism

-

Sterile 96-well microtiter plates (U-bottom)

-

Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™ as a quality control strain)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Sterile reagent reservoirs

2. Preparation of this compound Stock Solution

-

Accurately weigh the this compound powder. Note the potency of the powder if specified by the manufacturer.

-

Dissolve the this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is completely dissolved.

-

This stock solution will be used to prepare the working solutions for the assay.

3. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or broth.

-

Vortex the suspension to ensure it is homogenous.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute this suspension in the test broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

4. Broth Microdilution Procedure

-

Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Drug Dilution:

-

Add 100 µL of the 2X final desired highest concentration of this compound working solution to the wells in Column 1. This will result in a total volume of 200 µL.

-

Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down several times.

-

Transfer 100 µL from Column 1 to Column 2. Mix thoroughly.

-

Repeat this serial dilution process across the plate to Column 10.

-

After mixing Column 10, discard 100 µL to ensure all wells (1-10) contain 100 µL.

-

-

Controls:

-

Column 11 (Growth Control): These wells will contain 100 µL of broth and will be inoculated with the bacteria but will not contain any this compound.

-

Column 12 (Sterility Control): These wells will contain 100 µL of broth only and will not be inoculated. This serves as a control for the sterility of the medium.

-

-

Inoculation: Add 100 µL of the final standardized bacterial inoculum (prepared in Step 3) to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each well will be 200 µL. Note: Some protocols use a 50uL + 50uL or 90uL + 10uL system. The key is to achieve the correct final drug concentration and inoculum density.

-

Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.

5. Reading and Interpreting Results

-

After incubation, place the microtiter plate on a dark, non-reflective surface.

-

Visually inspect the wells for bacterial growth, which is indicated by turbidity (cloudiness) or the presence of a cell pellet at the bottom of the well.

-

The Sterility Control (Column 12) should remain clear. If turbid, the broth is contaminated, and the test is invalid.

-

The Growth Control (Column 11) should show distinct turbidity, confirming the viability of the inoculum. If clear, the test is invalid.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Data Presentation

MIC results are typically presented in a tabular format, allowing for easy comparison of the antibiotic's activity against different bacterial strains.

Table 1: Example MIC Data for this compound

| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | 29213 | 1 | Susceptible |

| Escherichia coli | 25922 | >64 | Resistant |

| Neisseria gonorrhoeae | 49226 | 0.5 | Susceptible |

| Mycoplasma hominis | 23114 | 0.25 | Susceptible |

Note: The values presented are hypothetical examples for illustrative purposes. Interpretation as 'Susceptible' or 'Resistant' requires comparison to established clinical breakpoints, which are specific for each organism-drug combination.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Mechanism of Action Diagram

Caption: this compound inhibits bacterial protein synthesis.

Determining the Minimum Inhibitory Concentration (MIC) of Rosaramicin against Escherichia coli

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rosaramicin is a 16-membered macrolide antibiotic. Understanding its efficacy against clinically relevant pathogens such as Escherichia coli is crucial for potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound against E. coli, contextual information on E. coli's resistance to macrolides, and a framework for data presentation.

E. coli, a Gram-negative bacterium, possesses intrinsic resistance to many macrolide antibiotics. This is primarily due to the low permeability of its outer membrane, which hinders the entry of the antibiotic into the cell. Additionally, acquired resistance mechanisms can further limit the effectiveness of macrolides. These mechanisms may include the expression of efflux pumps that actively remove the antibiotic from the cell, enzymatic inactivation of the drug, or modification of the ribosomal target site. Despite these challenges, some studies have indicated that this compound exhibits greater in vitro activity against Enterobacteriaceae, including E. coli, compared to other macrolides like erythromycin, particularly under specific conditions such as an alkaline pH.

Data Presentation

While specific MIC values for this compound against a wide range of E. coli strains are not abundantly available in publicly accessible literature, comparative data provides valuable insights. A key study demonstrated that the activity of this compound is significantly enhanced at an alkaline pH.

Table 1: Comparative In Vitro Activity of this compound and Erythromycin against E. coli

| Antibiotic | Relative Potency at pH 8.0 against Enterobacteriaceae |

| This compound | Two- to sixfold more active than erythromycin |

| Erythromycin | Baseline |

Source: Eickhoff, T. C., & Ehret, J. M. (1979). In vitro comparison of rosamicin and erythromycin against urinary tract pathogens. Antimicrobial agents and chemotherapy, 16(1), 69–73.

For context, the following table presents typical MIC ranges for other macrolides against E. coli, which often demonstrate high MIC values due to the aforementioned resistance mechanisms.